![molecular formula C22H52O8Si3 B115550 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol CAS No. 151662-01-0](/img/structure/B115550.png)
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol is a compound that belongs to the family of siloxanes and silicones. This compound is characterized by its 3-hydroxypropyl group termination and ethoxylated propoxylated structure. It is typically a colorless to pale yellow liquid with low surface tension, good wettability, and dispersibility. It is soluble in organic solvents but insoluble in water .
准备方法
The synthesis of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves the reaction of hydroxyl-terminated polydimethylsiloxane with ethoxylating and propoxylating agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the desired degree of ethoxylation and propoxylation . Industrial production methods often involve continuous processes to maintain consistency and efficiency in large-scale production .
化学反应分析
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant, dispersing agent, and emulsifying agent in various chemical formulations.
Biology: The compound is utilized in biological research for its biocompatibility and ability to modify surfaces.
Medicine: It finds applications in medical devices and drug delivery systems due to its stability and non-toxicity.
Industry: The compound is employed in the production of lubricants, anti-foaming agents, and film-forming agents
作用机制
The mechanism of action of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves its interaction with various molecular targets. The ethoxylated and propoxylated groups enhance its solubility and dispersibility, allowing it to effectively modify surfaces and interfaces. The compound’s low surface tension and good wettability contribute to its effectiveness as a surfactant and emulsifying agent .
相似化合物的比较
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can be compared with other similar compounds such as:
Polydimethylsiloxane: A widely used silicone compound with similar properties but lacking the ethoxylated and propoxylated groups.
Bis-PEG dimethicone: Another silicone compound with polyethylene glycol groups, offering different solubility and application properties.
Trimethylsiloxy-terminated polydimethylsiloxane: A compound with trimethylsiloxy termination, providing different surface properties
The unique combination of 3-hydroxypropyl group termination and ethoxylated propoxylated structure makes this compound particularly effective in applications requiring low surface tension and good wettability.
属性
CAS 编号 |
151662-01-0 |
|---|---|
分子式 |
C22H52O8Si3 |
分子量 |
528.9 g/mol |
IUPAC 名称 |
2-[2-[3-[[[3-[2-(1-hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C22H52O8Si3/c1-21(19-23)27-15-13-25-11-9-17-31(3,4)29-33(7,8)30-32(5,6)18-10-12-26-14-16-28-22(2)20-24/h21-24H,9-20H2,1-8H3 |
InChI 键 |
ARUUUQLULLOGLU-UHFFFAOYSA-N |
SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
规范 SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
Key on ui other cas no. |
151662-01-0 |
同义词 |
Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated propoxylated |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


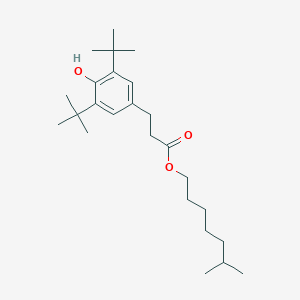
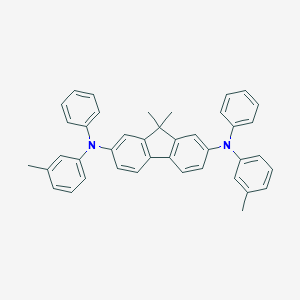
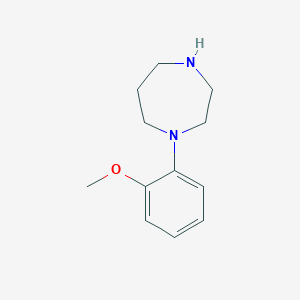
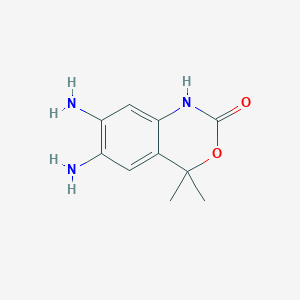
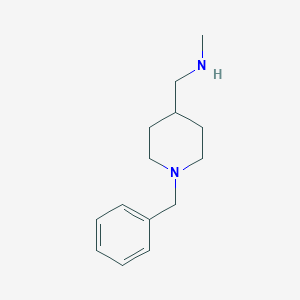
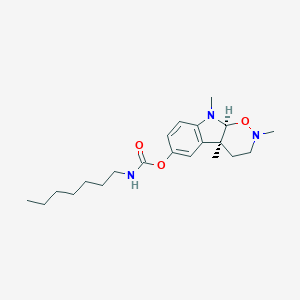
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
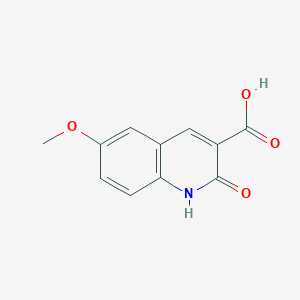
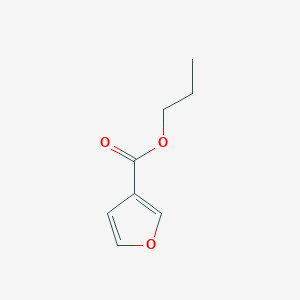
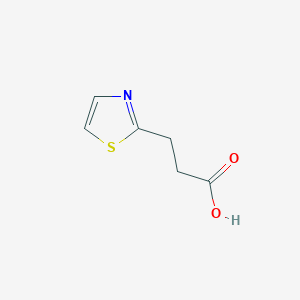
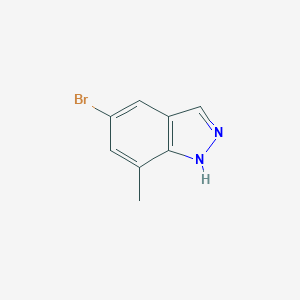
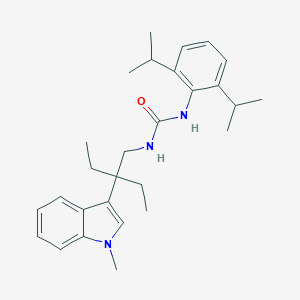
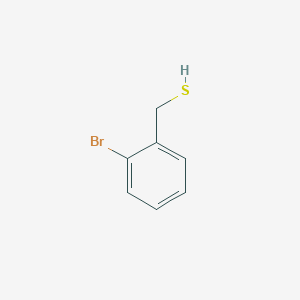
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)
